molecular formula C12H22N2O2 B1380401 Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1537603-47-6

Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B1380401
CAS No.: 1537603-47-6
M. Wt: 226.32 g/mol
InChI Key: NIXOPAWMUCDROQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

  • Coupling Reactions : This compound has been utilized in palladium-catalyzed coupling reactions with arylboronic acids, leading to the production of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. These reactions are significant for synthesizing diverse chemical entities for further research and development (Wustrow & Wise, 1991).

  • Crystal Structure Analysis : Studies have revealed the crystal structure of related compounds, which is crucial for understanding the molecular configuration and designing targeted chemical syntheses (Didierjean et al., 2004).

  • Synthesis of Schiff Base Compounds : Research has been conducted on the synthesis of Schiff base compounds from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate, showcasing the versatility of this compound in organic synthesis (Çolak et al., 2021).

  • Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a derivative, has been highlighted as an important intermediate for small molecule anticancer drugs, emphasizing the role of such compounds in medicinal chemistry research (Zhang et al., 2018).

Molecular Packing and Hydrogen Bonding

  • Molecular Packing : The molecular and crystal structure of derivatives is stabilized by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This insight is critical for the design of compounds with desired physical properties (Çolak et al., 2021).

Organic Synthesis and Catalysis

  • Vinyl Substitution Reactions : Research includes the reaction of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin, showcasing the compound's utility in organic synthesis and catalysis (Moskalenko & Boev, 2014).

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h5H,4,6-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOPAWMUCDROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.